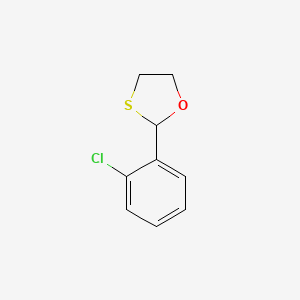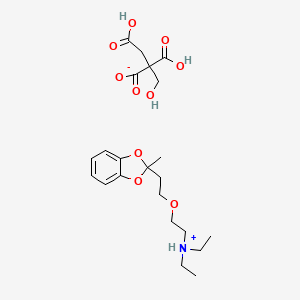
1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are heterocyclic compounds containing a methylenedioxy functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes . The synthesis involves the methylenation of catechols, which can be achieved using disubstituted halomethanes in the presence of a base . The reaction conditions typically include the use of aprotic polar solvents and elevated temperatures .
Industrial Production Methods
Industrial production methods for 1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylenedioxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pesticides and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cytochrome P450, by forming stable complexes with the enzyme’s active site . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzodioxine
- Methylenedioxy
- Safrole
- Piperonal
Uniqueness
1,3-Benzodioxole, 2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate is unique due to its specific structural features, such as the presence of the diethylaminoethoxy group and the methylenedioxy functional group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
100310-89-2 |
|---|---|
Fórmula molecular |
C22H33NO10 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
2-carboxy-4-hydroxy-2-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethoxy]ethyl]azanium |
InChI |
InChI=1S/C16H25NO3.C6H8O7/c1-4-17(5-2)11-13-18-12-10-16(3)19-14-8-6-7-9-15(14)20-16;7-2-6(4(10)11,5(12)13)1-3(8)9/h6-9H,4-5,10-13H2,1-3H3;7H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |
Clave InChI |
WBJWHWWKFZWJKH-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOCCC1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


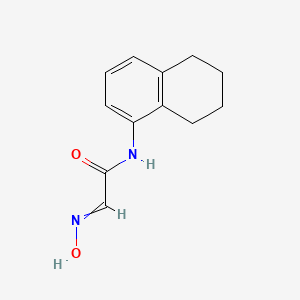
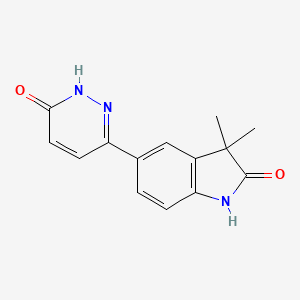
![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
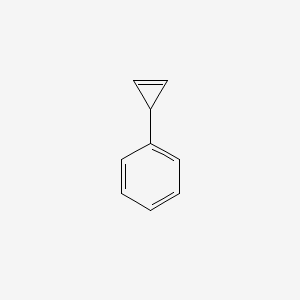
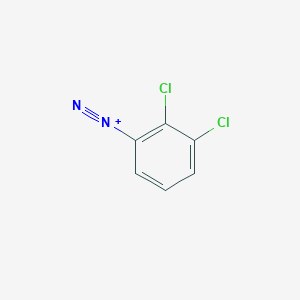
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
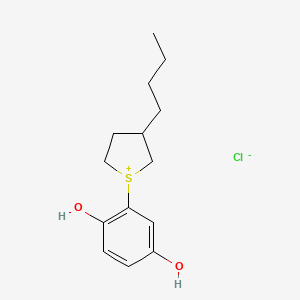
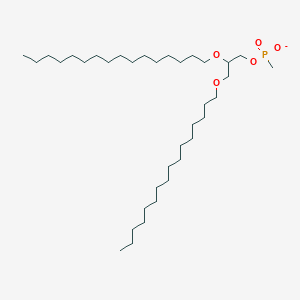
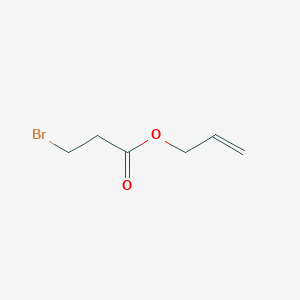
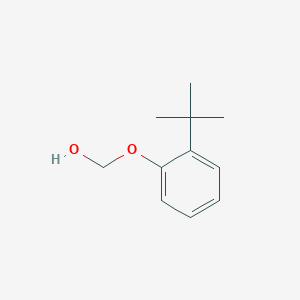
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)
